Cas no 422-23-1 (2-amino-3,3,3-trifluoro-2-methylpropanoic acid)

2-amino-3,3,3-trifluoro-2-methylpropanoic acid structure
422-23-1 structure
Product Name:2-amino-3,3,3-trifluoro-2-methylpropanoic acid
CAS No:422-23-1
MF:C4H6F3NO2
MW:157.091151714325
MDL:MFCD07777232
CID:330644
PubChem ID:5311799
Update Time:2025-04-24

2-amino-3,3,3-trifluoro-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid
    • 3,3,3-Trifluoro-2-aminoisobutyrate
    • 3,3,3-Trifluoro-2-methyl-DL-alanine
    • DL-Alanine, 3,3,3-trifluoro-2-methyl-
    • 102210-02-6
    • FT-0657571
    • MFCD07777232
    • DTXSID80907260
    • EN300-90127
    • SCHEMBL6437798
    • A800543
    • AMY14735
    • AKOS005602113
    • AB42403
    • 2-azanyl-3,3,3-tris(fluoranyl)-2-methyl-propanoic acid
    • 422-23-1
    • 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID
    • 55601-02-0
    • 2-amino-3,3,3-trifluoro-2-methylpropanoic acid
    • MDL: MFCD07777232
    • Inchi: 1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
    • InChI Key: JBQBFDPQDFDHEC-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)O)(C)N)(F)F

Computed Properties

  • Exact Mass: 157.03508
  • Monoisotopic Mass: 157.03506292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.437
  • Boiling Point: 219.7°Cat760mmHg
  • Flash Point: 86.7°C
  • PSA: 63.32

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2-amino-3,3,3-trifluoro-2-methylpropanoic acid Related Literature

  • 1. Reactions of co-ordinated ligands. Part 36. The synthesis, structure, and reactivity of the three-alkyne ‘fly-over’ complex [Mo2{μ-(σ,η3:η3,σ-C6Me6)}(η5-C9H7)2]; formation and structure of [Mo2{μ-(σ,η3:η3,σ-C6Me6)}(CO)2(η5-C9H7)2]
    Lee Brammer,Michael Green,A. Guy Orpen,Kathleen E. Paddick,David R. Saunders J. Chem. Soc. Dalton Trans. 1986 657

Additional information on 2-amino-3,3,3-trifluoro-2-methylpropanoic acid

Introduction to 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid (CAS No. 422-23-1)

2-amino-3,3,3-trifluoro-2-methyl-propanoic acid, identified by its Chemical Abstracts Service (CAS) number 422-23-1, is a fluorinated branched-chain amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are strategically incorporated to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The structural motif of 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid combines the essential functionalities of an amino acid with the unique electronic and steric effects imparted by fluorine substituents, making it a versatile scaffold for drug discovery and material science applications.

The synthesis and characterization of 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid have been extensively studied due to its potential utility in the development of novel therapeutic agents. The fluorine atoms in its structure contribute to enhanced binding interactions with biological targets, which is a critical factor in medicinal chemistry. Recent advancements in computational chemistry have enabled the prediction of its binding modes with high precision, facilitating the design of derivatives with improved pharmacological profiles. For instance, studies have demonstrated that fluorinated amino acids can act as potent inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation.

One of the most compelling aspects of 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactive functional groups—namely the amino group and the carboxylic acid moiety—to construct peptidomimetics and other bioactive compounds. The trifluoromethyl group further enhances its utility by providing a handle for selective modifications via cross-coupling reactions or other synthetic transformations. This flexibility has been exploited in the development of protease inhibitors and kinase modulators, where precise control over molecular structure is paramount.

The pharmacokinetic properties of 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid have also been a subject of intense investigation. Fluorinated compounds are known to exhibit prolonged half-lives and reduced susceptibility to metabolic degradation, which can translate into improved therapeutic efficacy. Preclinical studies have shown that derivatives of this compound exhibit promising activity against a range of diseases, including neurodegenerative disorders and infectious diseases. The ability to fine-tune its pharmacokinetic profile through structural modifications has made it an attractive candidate for further development.

In recent years, green chemistry principles have been increasingly applied to the synthesis of 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid, with a focus on reducing waste and improving atom economy. Catalytic methods have been developed that minimize the use of hazardous reagents while maintaining high yields. These innovations align with global efforts to promote sustainable chemical manufacturing practices. Additionally, biocatalytic approaches using engineered enzymes have shown promise in facilitating the introduction of fluorine atoms under mild conditions.

The role of 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid in material science is another area where its unique properties are being exploited. Fluorinated amino acids can be incorporated into polymers and coatings to enhance their durability and resistance to environmental factors. Such materials find applications in medical devices where biocompatibility and stability are critical requirements. Furthermore, research has explored its potential use in nanotechnology, where functionalized nanoparticles could be designed for targeted drug delivery or diagnostic imaging.

The regulatory landscape for compounds like 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid is continually evolving to address emerging scientific discoveries. Regulatory agencies now require comprehensive data on both safety and efficacy before approving new drugs or materials derived from fluorinated compounds. This has driven innovation in analytical techniques for characterizing these molecules at both the molecular and macroscopic levels. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry play a crucial role in ensuring that these compounds meet stringent quality standards.

The future prospects for 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid are bright, with ongoing research uncovering new applications across multiple disciplines. As computational methods improve and synthetic methodologies become more sustainable, the accessibility of this compound will likely increase. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into commercially viable products that address unmet medical needs. The integration of artificial intelligence into drug discovery pipelines may also accelerate the identification of novel derivatives with enhanced therapeutic potential.

In conclusion,CAS No 422-23-1 represents more than just a chemical identifier; it symbolizes a molecule at the intersection of innovation and utility. Its structural features make it a valuable tool for researchers seeking to develop next-generation therapeutics or advanced materials. As science progresses into an era defined by precision medicine and sustainable practices,CAS No 422-23-1 will undoubtedly continue to play a pivotal role in shaping the future of chemistry and beyond.

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